molecular formula C6H9IN2O B13631898 5-iodo-1-(2-methoxyethyl)-1H-pyrazole

5-iodo-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B13631898
M. Wt: 252.05 g/mol
InChI Key: LOZLWVOKGXGYAR-UHFFFAOYSA-N
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Description

5-Iodo-1-(2-methoxyethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(2-methoxyethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(2-methoxyethyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions typically involve mild bases and organic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or DMF.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation and Reduction: Products vary depending on the specific reaction, including oxidized or reduced forms of the original compound.

    Coupling Reactions: Products are typically biaryl or heteroaryl compounds formed by the coupling of the pyrazole ring with another aromatic or heteroaromatic ring.

Scientific Research Applications

5-Iodo-1-(2-methoxyethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-iodo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the 2-methoxyethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol: Similar in structure but with a benzimidazole ring instead of a pyrazole ring.

    Methyl 4-amino-1-(2-fluorobenzyl)-5-iodo-1H-pyrazole-3-carboxylate: Another iodinated pyrazole derivative with different substituents.

Uniqueness

5-Iodo-1-(2-methoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the 2-methoxyethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

5-iodo-1-(2-methoxyethyl)pyrazole

InChI

InChI=1S/C6H9IN2O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5H2,1H3

InChI Key

LOZLWVOKGXGYAR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CC=N1)I

Origin of Product

United States

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